2,4-Pentadien-1-ol

描述

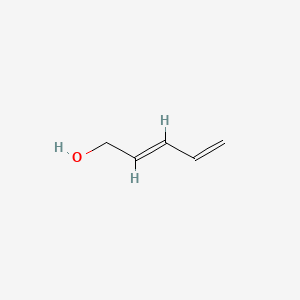

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2E)-penta-2,4-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-3-4-5-6/h2-4,6H,1,5H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZNIBVNGPLHAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4949-20-6 | |

| Record name | 2,4-Pentadiene-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004949206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 2,4 Pentadien 1 Ol and Its Stereoisomers

Conventional Chemical Synthesis Routes to 2,4-Pentadien-1-ol

Conventional routes to this compound and its derivatives often employ well-established reactions such as those involving Grignard reagents or various olefination strategies. These methods provide reliable access to the dienol framework.

Organometallic Reagent Additions and Subsequent Transformations

The addition of organometallic reagents, particularly Grignard reagents, to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that can be applied to the synthesis of this compound.

A common approach to synthesizing this compound involves the reaction of a vinyl Grignard reagent with an α,β-unsaturated aldehyde, such as acrolein. The Grignard reagent, acting as a strong nucleophile, can add to the electrophilic carbonyl carbon. leah4sci.combyjus.com The reaction must be carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive Grignard reagent. byjus.com

The general reaction involves the nucleophilic attack of the vinyl Grignard on the carbonyl carbon of acrolein, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a weak acid protonates the alkoxide to yield the final alcohol product, this compound. quora.com

A key consideration in the reaction of Grignard reagents with α,β-unsaturated aldehydes is the competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-conjugate addition (attack at the β-carbon). libretexts.org For Grignard reagents, which are considered hard nucleophiles, 1,2-addition is generally the kinetically favored and predominant pathway, especially with aldehydes. leah4sci.comlibretexts.org

| Reactant 1 | Reactant 2 | Solvent | Product | Ref |

| Vinylmagnesium bromide | Acrolein | Diethyl ether or THF | This compound | leah4sci.combyjus.com |

| Methylmagnesium chloride | Acrolein | Not specified | This compound (via isomerization) |

When using substituted vinyl Grignard reagents or more complex α,β-unsaturated aldehydes, the stereochemistry of the resulting dienol becomes a critical aspect. The geometry of the vinyl Grignard reagent is generally preserved during its preparation from the corresponding vinyl halide and in its subsequent reaction. eolss.net

For α,β-unsaturated systems, achieving high stereoselectivity in organometallic additions can be challenging. The use of chiral auxiliaries on the aldehyde substrate has been explored to induce facial selectivity in the nucleophilic attack, leading to the formation of one enantiomer in excess. For instance, α,β-unsaturated aldimines derived from chiral amino acid esters have been used to direct the 1,4-addition of Grignard reagents with high enantiomeric excess. jst.go.jp While this specific example focuses on 1,4-addition to produce β-substituted aldehydes, the principle of using chiral auxiliaries to control stereochemistry is a general strategy in asymmetric synthesis. beilstein-journals.orgresearchgate.net The chelation of magnesium salts present in the Grignard solution with oxygen atoms in the substrate can also influence the stereochemical outcome by creating a more rigid transition state. beilstein-journals.org

Olefination Reactions for Dienol Construction

Olefination reactions provide powerful and versatile methods for the stereoselective synthesis of alkenes, including the conjugated diene system of this compound.

The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. masterorganicchemistry.comwikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide is alkyl) typically lead to the formation of (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group) favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org For the synthesis of a dienol like this compound, one could envision the reaction of an appropriate vinylphosphonium ylide with an aldehyde like crotonaldehyde. The reaction of organocopper compounds with vinyltriphenylphosphonium bromide can generate ylides that react with aldehydes to predominantly yield (Z)-isomers of the resulting diene. nih.gov

A specific and stereocontrolled synthesis of (2Z,4E)-2,4-pentadien-1-ols has been achieved through a sequential 1,4-elimination reaction of (E)-4-alkoxy-2-butenyl benzoates followed by a jst.go.jppsu.edu-Wittig rearrangement. nii.ac.jpnih.gov The initial palladium-catalyzed elimination establishes the (Z)-vinyl ether intermediate with high selectivity, which then rearranges to the desired (2Z,4E)-dienol upon treatment with n-butyllithium. nii.ac.jpnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.org A key advantage of the HWE reaction is that it generally provides excellent (E)-selectivity for the newly formed double bond. wikipedia.orgnrochemistry.comorganic-chemistry.org This is attributed to the thermodynamic control of the reaction intermediates. organic-chemistry.org Furthermore, the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. wikipedia.org The synthesis of (Z)-penta-2,4-dien-1-ol has been reported using a Horner-Wittig approach where the (Z)-double bond was protected as a Diels-Alder adduct with furan (B31954). rsc.org For the synthesis of substituted (E)-pentadienols, a general route involves the addition of enals to phosphine (B1218219) oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner-Wittig reaction. rsc.org

| Reaction | Reactants | Key Features | Product Stereochemistry | Ref |

| Wittig Reaction | Non-stabilized phosphorus ylide + Aldehyde | Kinetically controlled | Predominantly (Z)-alkene | wikipedia.orgorganic-chemistry.org |

| Wittig Reaction | Stabilized phosphorus ylide + Aldehyde | Thermodynamically controlled | Predominantly (E)-alkene | wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde | Thermodynamic control, easy purification | Predominantly (E)-alkene | wikipedia.orgnrochemistry.com |

| Still-Gennari HWE | Fluorinated phosphonate + Aldehyde | Accelerated elimination | Predominantly (Z)-alkene | nrochemistry.com |

| Horner-Wittig | Enals + Phosphine oxides | Allylic alcohol transposition | (E)-pentadienols | rsc.org |

| Sequential 1,4-elimination/ jst.go.jppsu.edu-Wittig rearrangement | (E)-4-alkoxy-2-butenyl benzoates | Pd-catalyzed elimination, n-BuLi rearrangement | (2Z,4E)-2,4-pentadien-1-ols | nii.ac.jpnih.gov |

The Julia-Kocienski olefination is a powerful modification of the classical Julia olefination that provides a highly stereoselective route to trans-(E)-alkenes. organic-chemistry.orgalfa-chemistry.comorganic-chemistry.org The reaction involves the coupling of a heteroaryl-bearing sulfone (often a benzothiazol-2-yl or 1-tert-butyl-1H-tetrazol-5-yl sulfone) with an aldehyde or ketone in the presence of a strong base. alfa-chemistry.comwikipedia.org This method is known for its excellent (E)-selectivity, operational simplicity (often a one-pot procedure), and broad functional group tolerance. organic-chemistry.orgnih.gov

The mechanism involves the deprotonation of the sulfone, followed by addition to the aldehyde to form a β-alkoxysulfone intermediate. alfa-chemistry.com This intermediate then undergoes a spontaneous Smiles rearrangement, followed by elimination of sulfur dioxide and an aryloxide anion to yield the (E)-alkene. alfa-chemistry.comnih.gov The high (E)-selectivity is a result of a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde. wikipedia.org

To synthesize an (E,E)-dienol like (2E,4E)-2,4-pentadien-1-ol using this methodology, an appropriate unsaturated aldehyde would be reacted with a vinylogous sulfone reagent under Julia-Kocienski conditions. This strategy is particularly valuable for constructing the E-configured double bonds found in many natural products. nih.gov

| Reagent 1 | Reagent 2 | Key Activator | Product Stereochemistry | Ref |

| Allylic or vinylogous sulfone (e.g., PT-sulfone) | Aldehyde (e.g., crotonaldehyde) | 1-tert-butyl-1H-tetrazol-5-yl (PT) | Predominantly (E,E)-diene | alfa-chemistry.comwikipedia.org |

| Allylic or vinylogous sulfone (e.g., BT-sulfone) | Aldehyde (e.g., crotonaldehyde) | Benzothiazol-2-yl (BT) | Predominantly (E,E)-diene | nih.gov |

Multi-Step Conversions from Readily Available Precursors

Transformation of Propargyl Alcohols

Propargyl alcohols serve as versatile starting materials for the synthesis of a variety of organic compounds, including dienols. semanticscholar.orgmdpi.com The transformation of propargyl alcohols into this compound and its derivatives often involves multi-step sequences. A common strategy is the nucleophilic displacement of the hydroxyl group in propargylic alcohols, which can be achieved using various catalysts. semanticscholar.org While direct synthesis of this compound from propargyl alcohol is not extensively detailed, analogous reactions provide insight into potential pathways. For instance, the synthesis of related allenic ketones can be achieved through the oxidative deprotonation of propargyl alcohols. Furthermore, stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols has been accomplished through a sequential 1,4-elimination reaction of (E)-4-alkoxy-2-butenyl benzoates followed by a mdpi.comkuleuven.be-Wittig rearrangement. nii.ac.jp This method highlights the potential for controlling the stereochemistry of the resulting dienol.

General synthetic transformations involving propargyl alcohols often require their activation, for example, through the use of a Sonogashira coupling protocol to introduce aryl groups. rsc.org While not a direct route to the parent this compound, these methods demonstrate the utility of propargyl alcohols as synthons for complex unsaturated alcohols. The synthesis of propargyl alcohol itself can be accomplished through the reaction of sodium acetylide with formaldehyde, though this reaction can be complex and result in low yields. sciencemadness.org

Dehydration and Isomerization Pathways

Dehydration and isomerization reactions represent another key strategy for the synthesis of this compound and its isomers. One approach involves the dehydra-decyclization of 2-methyltetrahydrofuran (B130290) (2-MTHF) over solid acid catalysts like silica-alumina. researchgate.netrsc.org This process can yield a mixture of pentadienes, and the reaction network suggests that pentenols, such as 3-penten-1-ol and 4-penten-1-ol (B13828), are formed as intermediates which then dehydrate to the corresponding dienes. rsc.org Specifically, the dehydration of 3-penten-1-ol leads to 1,3-pentadiene (B166810), while 4-penten-1-ol yields 1,4-pentadiene. rsc.org

Another pathway involves the ring-opening of furan derivatives. For example, the conversion of furfural (B47365) can lead to the formation of penta-2,4-diene-1,2-diol as an intermediate, which can be further transformed. mdpi.com Additionally, the catalytic monoepoxidation of conjugated dienes, specifically 2,4-pentadien-1-ols, has been studied, highlighting the reactivity of the diene system. acs.org This reaction typically occurs at the double bond adjacent to the hydroxyl group. acs.org Isomerization of carbocations formed from monoterpenes can also proceed through ring-opening pathways, which could be conceptually applied to the synthesis of dienols. acs.org

Biomass-Derived Precursor Routes to this compound

The transition towards sustainable chemical production has spurred research into biomass-derived routes to valuable platform chemicals. techscience.comuni-rostock.de Xylitol (B92547), a five-carbon sugar alcohol readily obtained from lignocellulosic biomass, has emerged as a promising precursor for this compound. mdpi.comsci-hub.se

Catalytic Deoxydehydration (DODH) of Xylitol and Related Polyols

A key reaction in the conversion of biomass-derived polyols to olefins is catalytic deoxydehydration (DODH). rsc.orgresearchgate.net This process involves the removal of hydroxyl groups to form double bonds. In the context of producing this compound, xylitol undergoes DODH. mdpi.comsci-hub.se One notable method involves the use of formic acid to mediate the deoxydehydration of xylitol. mdpi.comrsc.orgrsc.org This reaction, conducted at elevated temperatures (e.g., 235 °C), yields this compound, 1-formate (2E) as a key intermediate. mdpi.comrsc.org The DODH of other polyols, such as erythritol (B158007) to butadiene and sorbitol to 1,3,5-hexatriene, has also been reported, demonstrating the versatility of this approach. kuleuven.be

The DODH of xylitol and other C5 sugar alcohols like D-arabinitol and adonitol has been investigated using various catalytic systems. d-nb.infouu.nl For example, using a methyltrioxorhenium (MTO) catalyst, xylitol can be converted to pentadienol isomers. uu.nl

Esterification Intermediates in Bio-Based Synthesis

The molar ratio of formic acid to xylitol is a critical parameter in optimizing the yield of the formate (B1220265) intermediate. rsc.org Studies have shown that the highest yield of this compound, 1-formate (62.9%) is achieved at a specific formic acid to xylitol molar ratio. rsc.org However, the use of formic acid can also lead to competing dehydration reactions, resulting in the formation of byproducts like 1,4-anhydroxylitol. sci-hub.se

Optimization of Catalyst Systems for Renewable Production

The efficiency and selectivity of the conversion of biomass-derived polyols to this compound are highly dependent on the catalyst system employed. mdpi.comkit.edu For the deoxydehydration (DODH) of xylitol and other polyols, rhenium-based catalysts have shown significant promise. nih.govresearchgate.net Catalysts such as methyltrioxorhenium (MTO) and other trioxo-rhenium complexes are effective for the DODH of vicinal diols. d-nb.infonih.gov The catalytic activity of these rhenium compounds can be tuned by modifying the ligands, such as using cyclopentadienyl (B1206354) (Cp) derivatives. uu.nlnih.gov For instance, a CpttReO3 catalyst (where Cptt is 1,3-di-tert-butylcyclopentadienyl) has demonstrated excellent activity in the DODH of various polyols, including glycerol (B35011) and C5 sugar alcohols. d-nb.infonih.gov

Bimetallic catalysts, particularly those combining a noble metal with rhenium oxide (M-ReOx), have also been explored for the hydrogenolysis of polyols. researchgate.net For example, a ReOx-Pd/CeO2 catalyst has been identified as effective for the simultaneous hydrodeoxygenation of vicinal diols. researchgate.net The optimization of these catalyst systems involves considering factors such as the choice of reducing agent, with alcohols like 3-pentanol (B84944) being used in some systems. kuleuven.be The goal is to develop stable and reusable heterogeneous catalysts to improve the economic viability and sustainability of the process. uni-rostock.de

Data on the Synthesis of this compound and its Derivatives

The following table summarizes key findings from research on the synthesis of this compound and related compounds, particularly from biomass-derived xylitol.

| Precursor | Catalyst/Reagent | Intermediate | Product | Yield | Reference |

| Xylitol | Formic Acid | This compound, 1-formate (2E) | 1,3-pentadiene | 51.8% (overall) | mdpi.comrsc.org |

| Xylitol | Formic Acid | This compound, 1-formate (2E) | This compound, 1-formate (2E) | 62.9% | rsc.org |

| This compound, 1-formate (2E) | Pd/C | - | 1,3-pentadiene | 82.4% | rsc.org |

| Xylitol | Methyltrioxorhenium (MTO) / 3-pentanol | - | Pentadienol isomers | 61% | uu.nl |

| D-arabinitol | Methyltrioxorhenium (MTO) / 3-pentanol | - | Pentadienol isomers | 43% | uu.nl |

| Adonitol | Methyltrioxorhenium (MTO) / 3-pentanol | - | Pentadienol isomers | 33% | uu.nl |

Stereoselective Synthesis of this compound and its Derivatives

The controlled synthesis of specific stereoisomers of this compound is a significant challenge in organic chemistry, with the geometry of the double bonds and the chirality of the alcohol stereocenter being key considerations. Various methodologies have been developed to address these challenges, enabling access to specific isomers for further application in the synthesis of complex molecules and natural products.

Control of (E)/(Z) Diene Geometry in Synthesis

The geometric configuration of the double bonds in the pentadienol system profoundly influences its reactivity and the stereochemistry of subsequent transformations. Several synthetic strategies have been developed to control the (E) and (Z) geometry of these dienes.

One notable method involves a sequential 1,4-elimination reaction and a rsc.orgrsc.org-Wittig rearrangement. nii.ac.jpnih.govorganic-chemistry.org This approach, starting from (E)-4-alkoxy-2-butenyl benzoates, allows for the stereoselective formation of (2Z,4E)-2,4-pentadien-1-ols. nii.ac.jpnih.govorganic-chemistry.org The key to this selectivity is the Z-selective formation of an intermediate vinyl ether, which is achieved by treating the butenyl benzoate (B1203000) with potassium hydroxide (B78521) in the presence of a palladium catalyst. nii.ac.jporganic-chemistry.org The subsequent rsc.orgrsc.org-Wittig rearrangement, induced by n-butyllithium, proceeds with retention of the vinyl ether's stereochemistry, thus yielding the desired (2Z,4E)-dienol. nii.ac.jporganic-chemistry.org

The Horner-Wittig reaction also provides a pathway to stereochemically controlled pentadienols. rsc.org For instance, the synthesis of (Z)-penta-2,4-dien-1-ol can be accomplished by acylating Ph2P(O)Me with a lactone to generate a Horner-Wittig intermediate where a Z-double bond is protected as a Diels-Alder adduct with furan. rsc.org A more general route to substituted (E)-penta-2,4-dien-1-ols involves the addition of enals to phosphine oxides, followed by a regiocontrolled allylic alcohol transposition and a Horner-Wittig reaction, although this method typically controls the geometry of only one of the double bonds. rsc.org

Furthermore, the stereoselectivity of multicomponent polymerizations involving diyne, aldehyde, and boron trihalide can be tuned to produce polymers with specific diene geometries. mdpi.com By altering the reaction conditions, such as temperature and the sequence of reactant addition, as well as the specific boron trihalide used, it is possible to favor the formation of either (E,Z)- or (Z,Z)-1,5-dihalo-1,4-pentadiene units within the polymer chain. mdpi.com

Table 1: Selected Methods for (E)/(Z) Control in Dienol Synthesis This table is interactive. Users can sort and filter the data.

| Method | Starting Material | Key Reagents | Product Geometry | Ref. |

|---|---|---|---|---|

| Sequential 1,4-elimination and rsc.orgrsc.org-Wittig rearrangement | (E)-4-Alkoxy-2-butenyl benzoates | KOH, Pd catalyst, n-BuLi | (2Z,4E) | nii.ac.jpnih.govorganic-chemistry.org |

| Horner-Wittig Reaction | Acylated Ph2P(O)Me | Lactone, furan | (Z) | rsc.org |

| Horner-Wittig Reaction | Enals, phosphine oxides | - | (E) | rsc.org |

| Multicomponent Polymerization | Diyne, aldehyde | Boron trichloride (B1173362) (BCl3) | (E,Z) major, (Z,Z) minor | mdpi.com |

| Multicomponent Polymerization | Diyne, aldehyde | Boron trihalide | (Z,Z) major | mdpi.com |

Enantioselective Approaches to Chiral 2,4-Pentadien-1-ols

Accessing enantiomerically enriched or pure chiral 2,4-pentadien-1-ols is crucial for the synthesis of many bioactive natural products. nih.gov While several methods exist, many are limited by substrate scope, efficiency, or enantioselectivity. acs.org

One approach involves the catalytic monoepoxidation of conjugated dienes. nih.gov For instance, a Ti(IV)-salan catalyst in combination with 30% hydrogen peroxide can effectively perform diastereo- and enantioselective monoepoxidation of 2,4-pentadien-1-ols at room temperature. nih.gov This method shows a strong preference for Z-olefins and often provides regioselectivity that is complementary to other directed epoxidation methods like the Sharpless epoxidation. nih.gov The resulting chiral allylic epoxides are versatile synthetic intermediates. nih.gov

Asymmetric Hydrogenation of Dienones as a Route to Chiral Dienols

Asymmetric hydrogenation of α,β,γ,δ-unsaturated ketones (dienones) presents a direct and efficient route to chiral 2,4-pentadien-1-ols. acs.org This method has become a powerful tool for synthesizing chiral secondary alcohols. acs.org

A significant advancement in this area is the use of ruthenium catalysts. acs.orgacs.orgnih.gov Specifically, a trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] catalyst has been shown to be highly effective for the asymmetric hydrogenation of 2,4-pentadien-1-ones under basic conditions. acs.orgacs.orgnih.gov This catalytic system demonstrates excellent chemoselectivity, exclusively reducing the C1-carbonyl group while leaving the conjugated diene system intact. acs.orgacs.orgnih.gov This process provides access to a variety of chiral 2,4-pentadien-1-ols with high enantioselectivity (up to 98% ee) and can be performed under mild conditions with a high substrate-to-catalyst ratio. acs.org

Iridium-catalyzed asymmetric hydrogenation has also emerged as a powerful technique. diva-portal.org By exploiting the conformational restriction of dienones, it is possible to achieve regioselective monohydrogenation. diva-portal.org It was found that alkenes in an (s)-cis conformation undergo hydrogenation at a much faster rate than those in an (s)-trans conformation, allowing for selective hydrogenation of one double bond in a diene system to yield a chiral alkene with high enantiomeric excess. diva-portal.org

Table 2: Catalysts for Asymmetric Hydrogenation of Dienones This table is interactive. Users can sort and filter the data.

| Catalyst System | Substrate | Product | Key Features | Ref. |

|---|---|---|---|---|

trans-RuCl2[(R)-XylylSunPhos][(R)-Daipen] |

2,4-Pentadien-1-ones | Chiral 2,4-Pentadien-1-ols | Exclusive C1-carbonyl selectivity, up to 98% ee | acs.orgacs.orgnih.gov |

| Iridium-based catalyst | Dienones | Chiral alkenes | Regioselective monohydrogenation based on conformational restriction, up to 99% ee | diva-portal.org |

Advanced Spectroscopic and Structural Characterization Techniques in 2,4 Pentadien 1 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4-pentadien-1-ol, enabling the precise determination of its isomeric and positional features.

¹H NMR and ¹³C NMR Spectral Analysis of Dienyl and Hydroxyl Moieties

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound framework.

In a study on the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols, the ¹H NMR spectrum of (2Z,4E)-6-methyl-1-phenyl-2,4-heptadien-1-ol revealed distinct signals for the dienyl protons. nii.ac.jp Specifically, a doublet of doublets at δ 5.80 ppm was assigned to the proton at C5, while a triplet at δ 6.10 ppm corresponded to the proton at C4, and a doublet of doublets at δ 6.43 ppm was attributed to the proton at C3. nii.ac.jp The hydroxyl proton appeared as a broad signal at δ 1.89 ppm. nii.ac.jp The corresponding ¹³C NMR spectrum showed signals for the dienyl carbons in the range of δ 121.8-145.1 ppm, with the carbon bearing the hydroxyl group (C1) resonating at δ 69.9 ppm. nii.ac.jp

For a related compound, (E)-4-chloro-2,4-pentadien-1-ol, the ¹³C NMR spectrum in CDCl₃ displayed signals at δ 140.5, 136.8, 123.2, and 122.6 ppm for the dienyl carbons and at δ 60.7 ppm for the carbon attached to the hydroxyl group. rsc.org

Detailed ¹H NMR data for 4-penten-1-ol (B13828) shows characteristic signals for the terminal vinyl protons and the protons on the carbon bearing the hydroxyl group, which aids in distinguishing it from its conjugated isomer, this compound. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| (2Z,4E)-6-Methyl-1-phenyl-2,4-heptadien-1-ol | Dienyl Protons | 5.50 (dd), 5.70 (d), 5.80 (dd), 6.10 (t), 6.43 (dd) | 121.8, 125.8, 130.5, 130.7, 145.1 | nii.ac.jp |

| Hydroxyl Proton | 1.89 (br) | - | nii.ac.jp | |

| C-OH | - | 69.9 | nii.ac.jp | |

| (E)-4-Chloro-2,4-pentadien-1-ol | Dienyl Carbons | - | 122.6, 123.2, 136.8, 140.5 | rsc.org |

| C-OH | - | 60.7 | rsc.org |

This table is for illustrative purposes and specific values can vary based on the solvent and specific derivative.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Assignment

For more complex structures or when 1D NMR spectra are ambiguous, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC are indispensable. github.io

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, establishing the connectivity of adjacent protons. sdsu.edu This is crucial for tracing the sequence of protons along the dienyl chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique definitively assigns protons to their corresponding carbon atoms in the dienyl and hydroxyl-bearing moieties. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-4 bonds). columbia.edu This is particularly useful for connecting different spin systems, for instance, linking the protons on the dienyl chain to quaternary carbons or the carbon of the hydroxyl-bearing group. researchgate.netnih.gov

In the structural elucidation of complex natural products containing dienol moieties, these 2D NMR techniques are used in concert to build a comprehensive picture of the molecular structure, confirming the position of the double bonds and the hydroxyl group. researchgate.netnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and the extent of conjugation in this compound.

Infrared (IR) Spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For this compound and its derivatives, key absorptions include:

A broad band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. nii.ac.jp

Absorptions around 1650 and 1600 cm⁻¹ are indicative of C=C stretching vibrations of the conjugated diene system. nii.ac.jp

C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region.

For example, the IR spectrum of (2Z,4E)-6-methyl-1-phenyl-2,4-heptadien-1-ol shows a strong, broad absorption at 3331 cm⁻¹ (O-H stretch) and bands at 1601 cm⁻¹ (C=C stretch). nii.ac.jp The NIST Chemistry WebBook provides reference IR spectra for related compounds like 1,4-pentadien-3-ol, which can be used for comparison. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated π-electron system. The presence of the conjugated diene in this compound results in a characteristic absorption maximum (λmax) in the UV region, typically around 220-240 nm. The exact position and intensity of this absorption can be influenced by the solvent and the presence of other chromophores in the molecule. For instance, the UV absorption spectra of related conjugated aldehydes like trans-2-pentenal (B73810) show strong absorptions in the UV region, which are indicative of the π → π* transitions of the conjugated system. researchgate.net

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) in Precision Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. savemyexams.com For example, in the synthesis of (2Z,4E)-6-methyl-1-phenyl-2,4-heptadien-1-ol, HRMS (EI) was used to confirm the molecular formula C₁₄H₁₈O by matching the calculated exact mass (202.1358) with the found mass (202.1367). nii.ac.jp Similarly, for another derivative, HRMS (ESI-TOF) confirmed the formation of the sodium adduct [C₁₄H₁₈ONa]⁺ with a found mass of 225.1255, matching the calculated mass. nii.ac.jp

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal technique for analyzing mixtures and assessing the purity of this compound samples. tandfonline.comajol.info In GC-MS analysis, the sample is first separated into its individual components by the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum.

The NIST Mass Spectrometry Data Center provides reference GC-MS data for various isomers and derivatives of pentadienol, such as this compound, 3-pentyl-, (2Z)- and this compound, 3-propyl-, (2Z)-. nih.govnih.gov The mass spectra of these compounds show characteristic fragmentation patterns. For instance, in the GC-MS analysis of an essential oil, a compound identified as 3-ethyl-(Z)-2,4-pentadien-1-ol exhibited major fragment ions at m/z 55, 83, 41, 38, and 79. iomcworld.comiomcworld.com These fragmentation patterns serve as a "fingerprint" for the compound, allowing for its identification in complex mixtures. The retention time from the gas chromatogram further aids in the identification and quantification of the compound. rjpn.org

Reactivity and Mechanistic Studies of 2,4 Pentadien 1 Ol

Pericyclic Reactions of the Dienyl System

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of the reactivity of conjugated systems like 2,4-pentadien-1-ol. msu.edu These concerted reactions are characterized by a simultaneous reorganization of bonding electrons, often with high stereospecificity. libretexts.org

Diels-Alder Cycloadditions with Diverse Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for the formation of six-membered rings. libretexts.orgmcgill.ca In this reaction, the conjugated diene of this compound reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative. libretexts.org The reaction is thermally allowed and proceeds through the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. mcgill.ca The presence of an electron-donating hydroxyl group on the diene system of this compound can increase the energy of the HOMO, thereby accelerating the reaction with electron-poor dienophiles. semanticscholar.org

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is governed by the electronic effects of the substituents on both the diene and the dienophile. The alignment of the reactants is such that the carbon atoms with the largest and smallest HOMO and LUMO coefficients, respectively, form a new bond. This typically results in the formation of the "ortho" or "para" regioisomers.

Stereoselectivity in the Diels-Alder reaction is a key feature. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. researchgate.net Furthermore, when a cyclic diene is used, the "endo" product is often favored over the "exo" product due to secondary orbital interactions, a phenomenon known as the endo rule. For an acyclic diene like this compound, the stereochemistry of the newly formed chiral centers is determined by the facial selectivity of the dienophile's approach to the diene.

A study on the intramolecular Diels-Alder reaction of 2,4-pentadienyl butadienamides explored the endo/exo and π-diastereofacial stereoselectivity, highlighting the preference for the formation of products with a cis configuration of the substituents and the bridgehead hydrogen atoms. wikipedia.org

The Diels-Alder reaction can be extended to include dienes or dienophiles containing heteroatoms, a variant known as the hetero-Diels-Alder reaction. libretexts.org This provides a powerful route to the synthesis of heterocyclic compounds. mcgill.ca Nitroso compounds (R-N=O) can act as potent dienophiles, reacting with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine derivatives. imperial.ac.ukuh.edu

The reactivity of dienes in these reactions is influenced by substituents; electron-donating groups on the diene increase its reactivity. imperial.ac.ukuh.edu For instance, 2,4-hexadien-1-ol, a compound structurally similar to this compound, is more reactive than unsubstituted dienes. imperial.ac.ukuh.edu The regioselectivity of the nitroso hetero-Diels-Alder reaction is dependent on factors such as the nature of substituents on both the diene and dienophile, as well as reaction conditions like temperature and the presence of a catalyst. imperial.ac.ukuh.edu

The rate and selectivity of Diels-Alder reactions can be significantly enhanced by the use of catalysts, particularly Lewis acids. wikipedia.orglibretexts.org Lewis acids coordinate to the dienophile, lowering the energy of its LUMO and thereby accelerating the reaction. wikipedia.org This catalytic effect is attributed to a reduction of the Pauli repulsion between the filled π-orbitals of the diene and dienophile. wikipedia.org

In the context of hetero-Diels-Alder reactions, a vanadium-catalyzed reaction between hexa-2,4-dien-1-ol (B7820522) and a Boc-protected hydroxylamine (B1172632) (which is oxidized in situ to a nitroso dienophile) has been reported. imperial.ac.ukuh.edu This reaction produced the corresponding hetero-Diels-Alder products in good yields and with notable regioselectivity. imperial.ac.ukuh.edu The use of catalysts can also influence the stereoselectivity, sometimes reversing the inherent endo-selectivity to favor the exo-product, especially with sterically demanding catalysts. wikipedia.org

| Catalyst System | Dienophile | Solvent | Temperature (°C) | Product Ratio (70:71) | Yield (%) |

| Vanadium | Boc-protected hydroxylamine | CH₂Cl₂ | -20 | 71:29 - 83:17 | 65 - 99 |

| Vanadium | Boc-protected hydroxylamine | Toluene | Room Temp | 71:29 - 83:17 | 65 - 99 |

Other Concerted Pericyclic Transformations Involving Dienols

Beyond cycloadditions, conjugated dienyl systems like this compound can potentially undergo other concerted pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements. libretexts.org

Electrocyclic Reactions: These intramolecular reactions involve the formation of a ring and a new sigma bond at the expense of a pi bond, or the reverse ring-opening process. researchgate.net While more common for conjugated trienes, a diene can theoretically undergo a 4π-electron electrocyclic ring closure to form a cyclobutene (B1205218) derivative. However, this is often thermodynamically disfavored for acyclic dienes due to the increased ring strain. researchgate.net The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, with thermal 4π-electron reactions proceeding via a conrotatory motion.

Sigmatropic Rearrangements: These are intramolecular pericyclic reactions where a sigma-bonded atom or group migrates across a conjugated π-electron system. imperial.ac.uk A potential sigmatropic rearrangement for a derivative of this compound would be a libretexts.orglibretexts.org-sigmatropic rearrangement, such as the Claisen rearrangement, if the alcohol is first converted to an allyl vinyl ether. libretexts.org This reaction would proceed through a concerted, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. libretexts.org Another possibility is a imperial.ac.ukwikipedia.org-hydride shift, where a hydrogen atom migrates from one end of the dienyl system to the other.

Polymerization Chemistry of this compound

The conjugated diene structure of this compound makes it a potential monomer for polymerization. The presence of the hydroxyl group, however, can significantly influence the polymerization mechanism and the properties of the resulting polymer. Unsaturated hydrocarbons, including dienes, can undergo addition polymerization where the double bonds are opened to form a long polymer chain. researchgate.net

The polymerization of the closely related monomer, 1,3-pentadiene (B166810), has been studied using various techniques, providing insight into the potential behavior of this compound.

Cationic Polymerization: Cationic polymerization of 1,3-pentadiene has been achieved using Lewis acid catalysts. However, for this compound, the hydroxyl group could act as a nucleophile, potentially interfering with the cationic propagating center through termination or chain transfer reactions.

Anionic Polymerization: Anionic polymerization of 1,3-pentadiene isomers has been investigated, showing that the (E)-isomer undergoes living polymerization to produce polymers with well-controlled molecular weights and narrow distributions. For this compound, the acidic proton of the hydroxyl group would need to be protected or the polymerization initiated with a reagent that is not basic enough to deprotonate the alcohol, as this would terminate the anionic chain.

Radical Polymerization: Free radical polymerization is a common method for polymerizing dienes. mcgill.ca For this compound, radical polymerization could be initiated by thermal or photochemical decomposition of a radical initiator. The presence of the hydroxyl group could lead to chain transfer reactions, which would limit the molecular weight of the resulting polymer.

| Polymerization Method | Potential Initiator/Catalyst | Expected Outcome for this compound |

| Cationic | Lewis Acids (e.g., AlCl₃) | Potential for polymerization, but likely complicated by the nucleophilic hydroxyl group leading to side reactions. |

| Anionic | Organolithium compounds | Polymerization is possible if the hydroxyl group is protected or a suitable initiator is used to avoid deprotonation. |

| Radical | Peroxides, Azo compounds | Polymerization is expected, but chain transfer to the alcohol may limit the polymer's molecular weight. |

Radical Polymerization Kinetics and Mechanisms

The radical polymerization of this compound, a conjugated diene monomer, proceeds through a chain reaction mechanism involving initiation, propagation, and termination steps. fujifilm.comyoutube.com The kinetics of such polymerizations are governed by the rates of these fundamental reactions.

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition. uomustansiriyah.edu.iq For example, an azo compound or a peroxide can be used to create initial radicals (I → 2R•). These radicals then react with a this compound monomer to form an initiated monomer radical (R• + M → M1•). fujifilm.com

The rate of initiation (Rᵢ) can be described by the equation: Rᵢ = 2 ƒkₔ [I] where:

ƒ is the initiator efficiency

kₔ is the rate constant for initiator decomposition

[I] is the initiator concentration uomustansiriyah.edu.iq

Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly extending the polymer chain. wikipedia.org Due to the conjugated diene structure of this compound, propagation can occur via 1,2-addition or 1,4-addition, leading to different microstructures in the final polymer.

1,2-addition: The radical adds to C2, forming a new radical at C1, leaving a pendant vinyl group.

1,4-addition: The radical adds to C4, forming a more stable allylic radical, with the double bond shifting to the C2-C3 position.

The rate of propagation (Rₚ) is given by: Rₚ = kₚ [M•] [M] where:

kₚ is the propagation rate constant

[M•] is the total concentration of propagating radicals

[M] is the monomer concentration uomustansiriyah.edu.iq

Termination: The growth of a polymer chain ceases when two propagating radicals react with each other. This can happen through two primary mechanisms:

Combination: Two radical chains combine to form a single, longer polymer chain. libretexts.org

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and one with an unsaturated end. youtube.com

The rate of termination (Rₜ) is expressed as: Rₜ = 2 kₜ [M•]² where kₜ is the termination rate constant. uomustansiriyah.edu.iq

Formation of Poly(this compound) and its Crosslinking

The polymerization of this compound yields a polymer, poly(this compound), with a backbone containing residual double bonds and pendant hydroxyl (-OH) groups. The specific microstructure of the polymer (i.e., the prevalence of 1,2- vs. 1,4-addition units) depends on the polymerization conditions such as temperature and solvent.

The presence of unsaturation in the polymer backbone provides sites for post-polymerization modification, most notably crosslinking. Crosslinking transforms the linear or branched thermoplastic polymer chains into a three-dimensional network, significantly altering its mechanical and thermal properties. This can be achieved through several methods:

Peroxide-initiated crosslinking: In the presence of a peroxide initiator at elevated temperatures, radicals are generated on the polymer backbone by hydrogen abstraction. These polymer radicals can then add across the double bonds of adjacent chains, forming covalent crosslinks. researchgate.net

Vulcanization: Similar to the process used for rubber, sulfur-based crosslinking systems can be employed to create sulfide (B99878) bridges between polymer chains.

Radiation crosslinking: High-energy radiation can be used to generate radicals on the polymer chains, leading to the formation of a crosslinked network.

The hydroxyl groups along the polymer chain can also participate in crosslinking reactions, for instance, by reacting with difunctional reagents like diisocyanates or diacids to form urethane (B1682113) or ester crosslinks, respectively.

Copolymerization Studies with Other Monomers

This compound can be copolymerized with other vinyl monomers to synthesize functional polymers with tailored properties. The incorporation of the hydroxyl-containing pentadienol unit imparts hydrophilicity and provides a reactive handle for further modifications.

While specific studies on this compound are limited, research on analogous α,ω-alkenols like 4-penten-1-ol (B13828) (4P1O) provides insight into the process. expresspolymlett.com For example, the copolymerization of 4-methyl-1-pentene (B8377) (4M1P) with 4P1O using metallocene catalysts has been demonstrated. expresspolymlett.com The incorporation of the alcohol-containing comonomer influences the thermal properties of the resulting copolymer. Generally, the introduction of a comonomer disrupts the crystalline structure of the homopolymer, leading to a decrease in the melting temperature (Tm). expresspolymlett.com

However, in the specific case of the poly(4M1P-co-4P1O) copolymer, the melting temperature was found to be comparable to or even slightly higher than that of the 4M1P homopolymer, even at high incorporations of 4P1O. expresspolymlett.com This suggests that the shorter chain length of the functional monomer may allow it to be incorporated into the crystal lattice without causing significant disruption.

| Run | Catalyst System | 4P1O in Feed (mol%) | 4P1O in Copolymer (mol%) | Melting Temp (Tm) (°C) |

|---|---|---|---|---|

| 1 (Homopolymer) | rac-Me2Si(2-Me-Ind)2ZrCl2/MAO | 0 | 0 | 184.8 |

| 2 | rac-Me2Si(2-Me-Ind)2ZrCl2/MAO | 29.8 | 2.5 | 185.0 |

| 3 | rac-Me2Si(2-Me-Ph-Ind)2ZrCl2/MAO | 50.0 | 15.0 | 185.0 |

Functional Group Transformations of the Hydroxyl Moiety

Esterification and Etherification for Protecting Group Strategies and Derivative Synthesis

The hydroxyl group of this compound is a key site for functionalization. Esterification and etherification reactions are fundamental transformations used for both creating derivatives and for protecting the alcohol during multi-step syntheses.

Esterification: The reaction of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640) yields an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com This reaction is an equilibrium process, and water is removed to drive it to completion. masterorganicchemistry.com This transformation is useful for synthesizing a wide range of derivatives with varied properties.

Etherification: Formation of an ether involves replacing the hydrogen of the hydroxyl group with an alkyl or aryl group. This is often employed as a protecting group strategy to prevent the alcohol from reacting under conditions where it would be unstable or would interfere with a desired transformation elsewhere in the molecule. organic-chemistry.org A protecting group must be easy to install, stable under the required reaction conditions, and easy to remove selectively in high yield. organic-chemistry.org

| Protecting Group Type | Example | Installation Reagents | Cleavage Conditions |

|---|---|---|---|

| Silyl (B83357) Ether | Trimethylsilyl (TMS) | TMSCl, base | Mild acid (e.g., TFA) or fluoride (B91410) source (e.g., TBAF) |

| Silyl Ether | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Acid or fluoride source (more stable than TMS) |

| Benzyl Ether | Benzyl (Bn) | BnBr, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetal | Tetrahydropyranyl (THP) | Dihydropyran, acid catalyst | Aqueous acid |

Oxidation Reactions to Dienals and Dienones

The primary alcohol functionality of this compound can be oxidized to form the corresponding α,β-unsaturated aldehyde, (2E,4E)-penta-2,4-dienal. Because the alcohol is both primary and allylic, specific reagents are required to achieve this transformation selectively without oxidizing the diene system or over-oxidizing to a carboxylic acid.

Common reagents for the selective oxidation of allylic alcohols include:

Manganese dioxide (MnO₂): This is a mild and highly selective reagent for oxidizing allylic and benzylic alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a nonpolar solvent like dichloromethane (B109758) or hexane.

Pyridinium chlorochromate (PCC): PCC is a milder version of chromic acid-based oxidants and is effective for stopping the oxidation of primary alcohols at the aldehyde stage.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent provides a mild and efficient method for oxidizing primary alcohols to aldehydes under neutral conditions.

Swern oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective at low temperatures.

These reactions yield conjugated dienals, which are valuable intermediates in organic synthesis, particularly as dienophiles or electrophiles in various addition reactions.

Selective Reduction of the Diene or Alcohol Functionalities

Selective reduction of this compound presents a synthetic challenge: reducing the conjugated diene system while preserving the hydroxyl group, or vice versa. The reduction of the alcohol functionality is less common as primary alcohols are generally stable to typical reduction conditions. The primary focus is on the selective hydrogenation of the carbon-carbon double bonds.

Catalytic Hydrogenation: This is the most common method for reducing alkenes. The selectivity of the reduction depends heavily on the choice of catalyst and reaction conditions.

Complete Saturation: Using powerful catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce both double bonds, yielding 1-pentanol.

Partial Reduction: Achieving selective reduction of one double bond in a conjugated system is challenging. Catalysts like Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) are typically used for reducing alkynes to cis-alkenes and may offer some selectivity.

Conjugate Reduction: Dissolving metal reductions, such as the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source), can sometimes be used to reduce conjugated dienes to non-conjugated dienes, but this method is often incompatible with other functional groups.

The hydroxyl group itself is generally unreactive towards catalytic hydrogenation conditions used for C=C bond reduction, making the selective reduction of the diene system in its presence feasible.

Rearrangement Reactions Involving the Dienol Structure

The conjugated π-system of this compound and related dienol structures makes them susceptible to a variety of rearrangement reactions. These transformations are often driven by the formation of stabilized intermediates, such as carbanions or cations, and can proceed through concerted pericyclic pathways or stepwise mechanisms.

Wittig Rearrangements and Related Carbon Anion Rearrangements

The Wittig rearrangement is a powerful tool for the formation of carbon-carbon bonds via the rearrangement of ethers. In the context of dienol structures, both google.comnih.gov- and nih.govnih.gov-Wittig rearrangements are possible, leading to the synthesis of valuable homoallylic and allylic alcohols.

The nih.govnih.gov-Wittig rearrangement is a concerted, thermally allowed nih.govnih.gov-sigmatropic shift that proceeds through a five-membered cyclic transition state. organic-chemistry.orgscribd.com This reaction is highly stereoselective and is often favored at lower temperatures to minimize competition from the google.comnih.gov-rearrangement. organic-chemistry.orgwikipedia.org The driving force for this rearrangement is the formation of a thermodynamically more stable alkoxide. The transformation of deprotonated allyl ethers into homoallylic alcohols is a key feature of this reaction. organic-chemistry.org

In contrast, the google.comnih.gov-Wittig rearrangement proceeds through a stepwise radical dissociation-recombination mechanism within a solvent cage. organic-chemistry.orgwikipedia.org This pathway becomes more competitive at higher temperatures. wikipedia.org The regioselectivity and ease of the google.comnih.gov-rearrangement are influenced by the stability of the radical intermediates formed. organic-chemistry.orgscripps.edu For instance, a stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols has been developed involving a sequential 1,4-elimination reaction and a google.comnih.gov-Wittig rearrangement. nih.govjst.go.jp

The competition between these two rearrangement pathways is influenced by several factors, including temperature, the structure of the substrate, and the nature of the base used for deprotonation. organic-chemistry.org

Table 1: Comparison of nih.govnih.gov- and google.comnih.gov-Wittig Rearrangements

| Feature | nih.govnih.gov-Wittig Rearrangement | google.comnih.gov-Wittig Rearrangement |

| Mechanism | Concerted, nih.govnih.gov-sigmatropic shift organic-chemistry.orgscribd.com | Stepwise, radical dissociation-recombination organic-chemistry.orgwikipedia.org |

| Transition State | Five-membered, cyclic organic-chemistry.orgwikipedia.org | Radical pair in a solvent cage organic-chemistry.org |

| Temperature | Favored at low temperatures organic-chemistry.orgwikipedia.org | Competes at higher temperatures wikipedia.org |

| Product | Homoallylic alcohol wikipedia.org | Isomeric alcohol |

| Stereoselectivity | Generally high wikipedia.org | Can show retention of configuration organic-chemistry.org |

Nazarov Cyclization Analogs and Related Cationic Cyclizations

The Nazarov cyclization is a classic electrocyclic reaction involving the 4π-conrotatory cyclization of a pentadienyl cation to form a cyclopentenyl cation. nih.govcdnsciencepub.com While classically initiated from divinyl ketones, analogs of this reaction can be initiated from dienols like this compound. Ionization of the carbon-heteroatom bond in an alcohol or ether can effectively generate the necessary pentadienyl cation intermediate. nih.gov

The mechanism involves the activation of the dienol by a Lewis or Brønsted acid to generate a pentadienyl cation. nih.gov This cation then undergoes a stereospecific conrotatory electrocyclization, as dictated by orbital symmetry rules, to form an oxyallyl cation. nih.gov This intermediate can then be trapped by a nucleophile or undergo elimination to yield the cyclopentenone product. nih.gov

The kinetics and outcomes of these cyclizations are highly dependent on the substitution pattern of the pentadienyl system and the reaction conditions. cdnsciencepub.com For example, a study on methyl-substituted pentadienyl cations showed a significant difference in cyclization rates. cdnsciencepub.com Theoretical studies have also been instrumental in understanding the mechanisms of pentadienyl cation electrocyclizations. researchgate.net

Organometallic Chemistry and Catalytic Transformations

The double bonds in this compound provide active sites for a range of organometallic reactions and catalytic transformations, enabling selective functionalization and the formation of new carbon-carbon and carbon-hydrogen bonds.

Transition Metal-Catalyzed Hydrogenation of Dienols

The selective hydrogenation of dienes is a synthetically challenging but important transformation. researchgate.net In the case of this compound, the goal is often the selective reduction of one double bond to yield an unsaturated alcohol. This requires careful selection of the catalyst and reaction conditions to control chemoselectivity.

Transition metal catalysts based on palladium, platinum, rhodium, ruthenium, and nickel are commonly used for hydrogenation. google.com However, these catalysts often favor the reduction of the carbon-carbon double bond over the carbonyl group in unsaturated aldehydes, and similar selectivity challenges exist for dienols. google.com For the selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols, osmium-based catalysts have shown promise by preferentially hydrogenating the carbonyl group. google.com

The selectivity of hydrogenation is influenced by the adsorption mode of the substrate on the catalyst surface. tue.nl For instance, certain adsorption geometries favor the hydrogenation of the C=O bond, leading to the desired unsaturated alcohol. tue.nl Supported metal catalysts, such as Pd/C, Pt/C, and Ru/C, have been investigated for the hydrogenation of unsaturated aldehydes and ketones, with varying degrees of success in producing unsaturated alcohols. acs.org The choice of solvent and the presence of additives can also significantly impact the selectivity of the hydrogenation reaction. google.com

Table 2: Common Catalysts for Selective Hydrogenation

| Catalyst Metal | Support | Typical Selectivity | Reference |

| Palladium | Carbon | High activity, often favors C=C hydrogenation | acs.org |

| Platinum | Carbon | Can produce unsaturated alcohols from aldehydes | acs.org |

| Ruthenium | Carbon | Can produce unsaturated alcohols from aldehydes | acs.org |

| Osmium | Carbon, Alumina | Preferential hydrogenation of C=O in α,β-unsaturated aldehydes | google.com |

| Rhodium | - | Active for diene hydrogenation | acs.org |

Allylation Reactions with this compound as a Pronucleophile

In certain catalytic systems, skipped dienes can act as pronucleophiles for enantioselective C-H allylation of alcohols. nih.gov This transformation typically involves a dual catalytic cycle where the diene is isomerized and then participates in a hydrogen auto-transfer reaction with an alcohol. A deuterium (B1214612) labeling experiment has provided evidence for a highly reversible diene hydrometalation-β-hydride elimination and hydrogen transfer from the alcohol to the diene. nih.gov

The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is a cornerstone of modern organic synthesis. wikipedia.orgorganic-chemistry.org This reaction involves the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile. wikipedia.org While typically the allylic species is the electrophile, variations where a dienol derivative could act as a precursor to the nucleophilic partner are conceivable under specific conditions. The mechanism proceeds through the coordination of a Pd(0) catalyst to the alkene, followed by oxidative addition to form a π-allyl-Pd(II) complex. organic-chemistry.org The subsequent nucleophilic attack can occur via two pathways depending on the nature of the nucleophile ("soft" vs. "hard"). organic-chemistry.orgnrochemistry.com

Role in Other Metal-Mediated C-C Bond Forming Reactions

The versatile reactivity of the dienol moiety in this compound allows its participation in a variety of other metal-mediated carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for constructing complex molecular skeletons. utexas.edunih.govlibretexts.org

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for forming substituted alkenes. wikipedia.orgorganic-chemistry.orgbyjus.com Dienols or their derivatives can serve as the alkene component in such reactions. The presence of the hydroxyl group can influence the reaction pathway, potentially leading to intramolecular cyclizations or other tandem processes. nih.gov The reaction mechanism involves an organopalladium catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. byjus.com

Furthermore, dienol systems can be involved in multimetallic-catalyzed reactions, where two different metals work in concert to achieve a transformation not possible with a single catalyst. nih.gov This approach allows for complementary reactivity, where one metal activates one substrate and the second metal activates the other coupling partner. nih.gov The activation of C-C bonds by transition metals is another area where dienol-derived structures could play a role, offering unconventional pathways for molecular construction. nih.govresearchgate.net

Computational and Theoretical Investigations of 2,4 Pentadien 1 Ol

Quantum Chemical Calculations on Electronic Structure and Conformation (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational landscape of 2,4-pentadien-1-ol. These methods provide a detailed picture of electron distribution, molecular geometry, and the non-covalent interactions that dictate the molecule's preferred shapes.

High-level DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are used to perform geometry optimization and determine the most stable conformations. mdpi.com For molecules with rotational freedom and potential for intramolecular interactions, like this compound, multiple conformers can exist. Computational studies on the similar divinyl carbinol, 1,4-pentadien-3-ol, revealed a preference for a configuration where intramolecular hydrogen bonds, such as C-H···O and O-H···π interactions, play a crucial stabilizing role. researchgate.net In this arrangement, the hydroxyl hydrogen orients toward the π-system of one of the vinyl groups, while a vinyl C-H bond interacts with the hydroxyl oxygen. researchgate.net

These computational investigations elucidate the extent of π-electron delocalization across the conjugated diene system. Molecular orbital analysis, a standard output of these calculations, reveals the characteristics of the frontier molecular orbitals (HOMO and LUMO), which are key to predicting chemical reactivity. For the closely related 2,4-pentadienal, DFT calculations show significant polarization due to the electron-withdrawing nature of the oxygen-containing group, which influences reactivity patterns. Further analysis using techniques like Natural Bond Orbital (NBO) can quantify charge delocalization and the stabilizing effects of hyperconjugative interactions. researchgate.net

Table 1: Common Quantum Chemical Methods and Their Applications for this compound

| Computational Method | Primary Application | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry Optimization & Electronic Structure | Optimized molecular structures, relative energies of conformers, vibrational frequencies, HOMO/LUMO energies. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Analysis of Bonding and Charge | Atomic charges, hyperconjugative interactions, nature of intramolecular hydrogen bonds. researchgate.net |

| Symmetry-Adapted Perturbation Theory (SAPT) | Interaction Energy Decomposition | Quantifies electrostatic, exchange, induction, and dispersion components of non-covalent interactions (e.g., in solvent complexes). researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited States and UV-Vis Spectra | Prediction of electronic transition energies and oscillator strengths, corresponding to UV-Vis absorption spectra. nih.gov |

Prediction of Regioselectivity and Stereoselectivity in Organic Reactions

For unsymmetrical dienes like this compound, reactions such as cycloadditions can lead to multiple regioisomeric and stereoisomeric products. Computational chemistry offers powerful methods to predict and rationalize the observed selectivity. rsc.orgrsc.org

Regioselectivity is often explained using Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) governs the reaction. By calculating the energies and spatial distribution of these orbitals, one can predict which atoms will preferentially form new bonds. For example, in the Cu(I)-catalyzed hetero-Diels-Alder reaction, the regiochemical outcome is explained by analyzing FMO interactions and the degree of electron transfer within the computed transition state structure. nih.gov Other methods, such as calculating local electrophilicity or nucleophilicity indices derived from conceptual DFT, can also provide reliable predictions of the most reactive sites on a molecule. researchgate.net

Stereoselectivity (diastereo- and enantioselectivity) is determined by the relative energies of the different transition states leading to the possible stereoisomers. Computational models can locate these transition states and their energies with high accuracy. The predicted product ratio is then determined by the Boltzmann distribution of these energy differences. In the asymmetric cycloaddition involving 1,4-pentadien-3-ol, the excellent enantioselectivity was rationalized by modeling the transition state, which showed that steric repulsion disfavored the pathway leading to the minor enantiomer. nii.ac.jp Automated workflows can even perform transition state searches for multiple potential reaction sites, calculating activation energies to predict the major product. chemrxiv.org

Table 3: Computational Approaches for Predicting Reaction Selectivity

| Selectivity Type | Governing Principle | Computational Method | Example Application |

|---|---|---|---|

| Regioselectivity | Interaction of reactive sites. | Frontier Molecular Orbital (FMO) Theory; Calculation of local reactivity indices (e.g., RegioSQM). rsc.org | Predicting proximal vs. distal addition in Diels-Alder reactions. nih.gov |

| Diastereoselectivity | Relative energy of diastereomeric transition states. | DFT calculation of transition state geometries and activation energies. | Predicting endo vs. exo selectivity in cycloadditions. researchgate.net |

| Enantioselectivity | Relative energy of enantiomeric transition states, often involving a chiral catalyst or auxiliary. | Transition state modeling of the catalyst-substrate complex. | Explaining high %ee in asymmetric desymmetrization. nii.ac.jp |

Molecular Dynamics Simulations of this compound in Solvents or Condensed Phases

While quantum chemical calculations are ideal for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in bulk, such as in a solvent or condensed phase. MD simulations model the movements of atoms and molecules over time based on classical mechanics, allowing for the prediction of dynamic properties and the study of solvation. nih.gov

For this compound, MD simulations can provide a detailed picture of its interactions with solvent molecules like water. readthedocs.io These simulations would typically use a force field, such as the General AMBER Force Field (GAFF) or OPLS, to define the potential energy of the system. By simulating a box containing one or more this compound molecules surrounded by thousands of solvent molecules, one can study several properties. mdpi.com

Key applications include:

Solvation Structure: Analyzing the radial distribution function (g(r)) from MD trajectories reveals how solvent molecules arrange themselves around the solute. For this compound in water, this would show the structure of water around the polar hydroxyl group versus the nonpolar diene chain. mdpi.com

Diffusion Coefficient: The self-diffusion coefficient of this compound in a solvent can be calculated from the mean-squared displacement (MSD) of the molecule over time, providing insight into its mobility. researchgate.net

Conformational Dynamics: MD simulations can track the conformational changes of the molecule in solution, showing how solvent interactions might favor certain conformers over those predicted in the gas phase.

These simulations are crucial for bridging the gap between theoretical gas-phase calculations and real-world solution-phase chemistry. researchgate.net

Table 4: Properties of this compound Studied by Molecular Dynamics

| Property | MD Simulation Technique | Information Gained |

|---|---|---|

| Solvation Shell Structure | Calculation of Radial Distribution Functions (g(r)). | Average distance and coordination number of solvent molecules around specific functional groups (e.g., -OH). mdpi.com |

| Diffusion Coefficient | Calculation of Mean-Squared Displacement (MSD) over time. | Quantitative measure of molecular mobility in a specific solvent at a given temperature. researchgate.net |

| Conformational Preference in Solution | Analysis of dihedral angle distributions over the simulation trajectory. | The most populated conformations in the condensed phase, which may differ from gas-phase predictions. |

| Thermodynamic Properties | Calculation of potential and kinetic energies. | Estimation of properties like enthalpy of solvation. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which serves as a vital link between theoretical models and experimental characterization. By comparing calculated spectra to measured spectra, chemists can confirm molecular structures, assign spectral peaks, and understand the underlying molecular properties. youtube.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. researchgate.net Calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. While absolute shift values can be sensitive to the level of theory, the relative shifts and patterns are often accurately reproduced. mdpi.com A strong linear correlation between calculated and experimental chemical shifts provides powerful evidence for a proposed structure or stereochemical assignment. mdpi.com Coupling constants can also be predicted to help elucidate connectivity and conformation. nmrdb.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov After a geometry optimization, a frequency calculation yields a set of vibrational modes. These calculated frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors. The predicted spectrum can then be compared directly with an experimental FT-IR or FT-Raman spectrum to assign each peak to a specific molecular motion (e.g., O-H stretch, C=C stretch). nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic excited states of a molecule. This allows for the prediction of the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic transitions, such as the π→π* transition in the conjugated system of this compound. nih.gov

Table 5: Correlation of Spectroscopy and Computational Methods

| Spectroscopic Technique | Computational Method | Predicted Property | Structural Information Confirmed |

|---|---|---|---|

| ¹H and ¹³C NMR | DFT with GIAO method (e.g., B3LYP/6-311+G(2d,p)). mdpi.comnih.gov | Chemical shifts (δ), coupling constants (J). | Molecular connectivity, conformation, stereochemistry. |

| FT-IR / FT-Raman | DFT frequency calculation (e.g., B3LYP/6-311++G(d,p)). nih.gov | Vibrational frequencies (cm⁻¹) and intensities. | Presence of functional groups, conformational analysis. |

| UV-Vis | Time-Dependent DFT (TD-DFT). nih.gov | Electronic transition energies (λmax). | Nature and extent of conjugated π-systems. |

Applications of 2,4 Pentadien 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the diene and the hydroxyl group makes 2,4-pentadien-1-ol a valuable starting material for constructing intricate molecular architectures, ranging from cyclic systems to natural products and active pharmaceutical ingredients.

The conjugated diene structure of this compound makes it an excellent substrate for cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. ontosight.ai The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent application where this compound or its derivatives act as the diene component to construct six-membered rings. ontosight.aioregonstate.edu

Furthermore, it participates in hetero-Diels-Alder reactions, where the diene reacts with a dienophile containing a heteroatom. For instance, reactions with nitroso compounds can yield 3,6-dihydro-2H-1,2-oxazine scaffolds, which are valuable intermediates for biologically active molecules. beilstein-journals.org The compound's utility extends to other cyclization strategies as well. The related isomer, 1,4-pentadien-3-ol, undergoes Nazarov cyclization to form substituted cyclopenta[b]indoles, demonstrating the potential of the pentadienol framework in constructing complex heterocyclic systems. nih.gov Other documented transformations include the cyclic carbonylation of related pentadienols to form δ-lactones, such as 5,6-dihydro-3-methyl-2H-pyran-2-one. researchgate.net Derivatives of this compound have also been used to synthesize other heterocyclic systems like pyrazoles and benzodiazepines. researchgate.net

The pentadienol framework is a recognized scaffold for the total synthesis of complex natural products. A notable example is its use in the synthesis of (+)-gibberellic acid, a plant hormone. In this synthesis, trans-2,4-pentadiene-1-ol undergoes a Diels-Alder reaction with a quinone to form a key tricyclic intermediate, which is then elaborated over several steps to reach the target molecule. oregonstate.edu While not the alcohol itself, the closely related 2-methyl-2,4-pentadienal has been employed as a starting material in the synthesis of the C1–C12 fragment of Tedanolide C, a potent marine natural product, highlighting the value of the pentadienyl skeleton in advanced organic synthesis.

This compound and its derivatives serve as important intermediates in the production of pharmaceuticals and fragrances. ontosight.ai The compound's structure is a component in the synthesis of more complex molecules designed for these industries. For example, a deuterated derivative, 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol, functions as an intermediate in the synthesis of retinoid lactone analogs, which are relevant in pharmaceutical research. cymitquimica.com In the fragrance sector, related compounds like (E)-2-methyl-2,4-pentadien-1-ol are utilized as intermediates and as fragrance ingredients themselves, valued for their unique scent profiles. lookchem.com

Role in Polymer Science and Advanced Materials

In the realm of materials science, this compound is significant both as a monomer for specialized polymers and, more importantly, as a precursor to a key industrial diene.

This compound can undergo polymerization to form poly(2,4-pentadiene-1-ol). guidechem.com However, its more substantial role in polymer science is as a precursor to 1,3-pentadiene (B166810), also known as piperylene. researchgate.net Piperylene is an important monomer used in the manufacturing of a variety of materials, including plastics, adhesives, and specialty resins. researchgate.net The ability to produce piperylene from a bio-based precursor like this compound enhances the sustainability profile of these materials.

A significant modern application of this compound is its role as a key intermediate in the renewable production of 1,3-pentadiene (piperylene) from biomass. researchgate.net This process typically starts with xylitol (B92547), a sugar alcohol derived from hardwoods or corncobs. mdpi.com The conversion is achieved through a novel two-step synthetic pathway.

Deoxydehydration (DODH) and Esterification: In the first step, xylitol reacts with formic acid in a process involving deoxydehydration and esterification to produce this compound formate (B1220265). mdpi.comgoogle.comrsc.org This reaction is typically performed at high temperatures without a catalyst. google.com

Deoxygenation: The resulting this compound formate is then subjected to a catalytic deoxygenation reaction to yield 1,3-pentadiene. mdpi.comgoogle.comrsc.org This step often employs a palladium on carbon (Pd/C) catalyst, which shows high selectivity for the desired product. mdpi.comgoogle.com

This bio-based route is an important advancement toward sustainable chemical manufacturing, providing an alternative to petroleum-derived piperylene. researchgate.net

Interactive Data Table: Catalytic Deoxygenation of this compound Formate to 1,3-Pentadiene

The following table summarizes findings from research on the second step of the conversion, highlighting the performance of different catalysts.

| Catalyst | Support | Conversion of Precursor (%) | Selectivity for 1,3-Pentadiene (%) | Source |

| Palladium (Pd) | Carbon (C) | 99.4 | 93.3 | google.com |

| Raney Nickel (Ni) | - | 100 | 41.5 | google.com |

| Raney Copper (Cu) | - | 42.6 | 76.5 | google.com |

| Ruthenium (Ru) | Carbon (C) | 100 | 25.4 | google.com |

| Platinum (Pt) | Carbon (C) | 99.5 | 45.3 | google.com |

Development of Chiral Auxiliaries and Ligands from this compound Derivatives